Structural Uniqueness Among Fluorinated Benzoate Analogs
Among the most structurally proximal commercially available compounds, Methyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS 950525-97-0) exhibits a distinct substitution pattern that quantitatively differs from its closest analogs in molecular weight and elemental composition . The presence of all three substituents (4-fluoro, 3-methoxy, 5-methyl) on the benzoate core creates a compound with molecular formula C₁₀H₁₁FO₃ and molecular weight of 198.19 g/mol. In contrast, the 5-methyl-lacking analog Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) has formula C₉H₉FO₃ and molecular weight 184.16 g/mol—a difference of 14.03 g/mol (7.6%) corresponding to one methylene unit . The 4-fluoro-2-methoxy-5-methyl regioisomer (Methyl 4-fluoro-2-methoxy-5-methylbenzoate) shares the same molecular formula and weight but differs in methoxy position, altering the electronic and steric environment around the aromatic ring . Methyl 2-fluoro-5-(methoxymethyl)benzoate (CAS 1870852-66-6), despite identical molecular formula C₁₀H₁₁FO₃ and weight, features a methoxymethyl substituent instead of discrete methoxy and methyl groups, creating fundamentally different reactivity at the benzylic position . The ethyl ester analog (Ethyl 4-fluoro-3-methoxy-5-methylbenzoate) has molecular weight 212.22 g/mol, a difference of 14.03 g/mol (7.1%) attributable to the ethyl versus methyl ester moiety . These quantitative molecular property differences confirm that Methyl 4-fluoro-3-methoxy-5-methylbenzoate occupies a unique position in chemical space that is not duplicated by any readily available alternative .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₁₀H₁₁FO₃, MW 198.19 g/mol |
| Comparator Or Baseline | Methyl 4-fluoro-3-methoxybenzoate: C₉H₉FO₃, MW 184.16 g/mol; Methyl 4-fluoro-2-methoxy-5-methylbenzoate: C₁₀H₁₁FO₃, MW 198.19 g/mol (different substitution pattern); Methyl 2-fluoro-5-(methoxymethyl)benzoate: C₁₀H₁₁FO₃, MW 198.19 g/mol (different functional group arrangement); Ethyl 4-fluoro-3-methoxy-5-methylbenzoate: C₁₂H₁₅FO₃, MW 212.22 g/mol |
| Quantified Difference | MW difference vs 5-methyl-lacking analog: +14.03 g/mol (+7.6%); MW difference vs ethyl ester analog: -14.03 g/mol (-7.1%) |
| Conditions | Commercial supplier catalog cross-referencing (AiFChem, EviTachem, BenchChem, Smolecule) |
Why This Matters
Procurement of the correct substitution pattern ensures downstream synthetic reproducibility and structure-activity relationship (SAR) integrity in medicinal chemistry programs.
